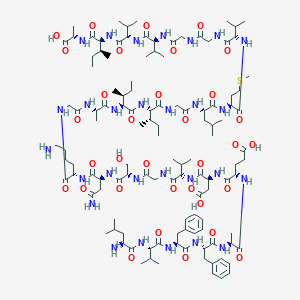

Amyloid 17-42

Description

Propriétés

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxyethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C119H194N28O33S/c1-25-65(18)96(113(173)127-55-86(152)131-77(47-59(6)7)106(166)135-76(43-45-181-24)104(164)142-91(60(8)9)111(171)125-52-84(150)123-53-88(154)140-93(62(12)13)115(175)144-95(64(16)17)116(176)147-97(66(19)26-2)117(177)130-70(23)119(179)180)146-118(178)98(67(20)27-3)145-100(160)68(21)128-85(151)54-124-102(162)74(40-34-35-44-120)134-108(168)80(50-83(122)149)137-110(170)82(57-148)132-87(153)56-126-112(172)92(61(10)11)143-109(169)81(51-90(157)158)138-103(163)75(41-42-89(155)156)133-99(159)69(22)129-105(165)78(48-71-36-30-28-31-37-71)136-107(167)79(49-72-38-32-29-33-39-72)139-114(174)94(63(14)15)141-101(161)73(121)46-58(4)5/h28-33,36-39,58-70,73-82,91-98,148H,25-27,34-35,40-57,120-121H2,1-24H3,(H2,122,149)(H,123,150)(H,124,162)(H,125,171)(H,126,172)(H,127,173)(H,128,151)(H,129,165)(H,130,177)(H,131,152)(H,132,153)(H,133,159)(H,134,168)(H,135,166)(H,136,167)(H,137,170)(H,138,163)(H,139,174)(H,140,154)(H,141,161)(H,142,164)(H,143,169)(H,144,175)(H,145,160)(H,146,178)(H,147,176)(H,155,156)(H,157,158)(H,179,180)/t65-,66-,67-,68-,69-,70-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,91-,92-,93-,94-,95-,96-,97-,98-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJFDWFCPZVWUDC-FWKDGKLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C119H194N28O33S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60165846 | |

| Record name | Amyloid beta-protein (17-42) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2577.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155178-13-5 | |

| Record name | Amyloid beta-protein (17-42) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155178135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amyloid beta-protein (17-42) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Aβ17-42 Fragment: A Deep Dive into its Discovery, Characterization, and Controversial Role in Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

The amyloid-beta (Aβ) peptide is a central figure in the pathology of Alzheimer's disease (AD), with the Aβ1-42 isoform, in particular, being a primary component of the characteristic amyloid plaques. However, the amyloid cascade hypothesis is complex, involving a heterogeneous mixture of Aβ peptides of varying lengths and N-terminal truncations. Among these, the Aβ17-42 fragment, also known as p3, has emerged as a significant yet enigmatic player. Generated through the "non-amyloidogenic" processing of the amyloid precursor protein (APP), the role of Aβ17-42 in AD pathogenesis has been a subject of debate. This technical guide provides an in-depth overview of the discovery and initial characterization of the Aβ17-42 fragment, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to aid researchers in this critical area of study.

Discovery and Generation of the Aβ17-42 Fragment

The Aβ17-42 peptide was first identified as a component of diffuse amyloid deposits in the brains of patients with Alzheimer's disease.[1] Unlike the Aβ peptides that begin at Asp-1, Aβ17-42 is the product of a distinct APP processing pathway. This pathway is initiated by the cleavage of APP within the Aβ domain by α-secretase, most notably the metalloprotease ADAM10. This cleavage event precludes the formation of the full-length Aβ peptide and releases the soluble N-terminal fragment sAPPα. The remaining 83-amino acid C-terminal fragment (C83) is subsequently cleaved by the γ-secretase complex to generate the Aβ17-42 (p3) peptide and the APP intracellular domain (AICD).

Quantitative Analysis of Aβ17-42

Quantitative data on the absolute and relative abundance of Aβ17-42 in comparison to other Aβ species is crucial for understanding its pathological relevance. However, direct comparative studies are limited. The following tables summarize available data, highlighting the need for further research with standardized methodologies.

Table 1: Relative Abundance of Aβ Peptides in Alzheimer's Disease vs. Control Brains

| Aβ Species | Sporadic AD Brain (Relative Abundance) | Normal Aging Brain (Relative Abundance) | Data Source |

| Aβ1-40 | Predominant | Lower than Aβ1-42 | [2] |

| Aβ1-42 | Significant | Predominant | [2] |

| Aβ11-42 | Present | Present | [2] |

| Aβ17-42 | Present in diffuse plaques | Less characterized | [1] |

Table 2: Concentration of Aβ Peptides in Cerebrospinal Fluid (CSF)

| Aβ Species | Alzheimer's Disease (pg/mL) | Healthy Controls (pg/mL) | Data Source |

| Aβ1-42 | ~482.6 | ~1457.3 | [3] |

| Aβ1-40 | No significant difference | No significant difference | [4] |

| Aβ17-42 | Data not consistently reported in comparative studies | Data not consistently reported in comparative studies |

Note: While methods for quantifying various Aβ species in CSF exist, comparative data including Aβ17-42 is scarce. The significant decrease in CSF Aβ1-42 in AD is a well-established biomarker.

Initial Characterization: Aggregation and Neurotoxicity

The biophysical and biological properties of Aβ17-42 are subjects of ongoing investigation, with some studies suggesting a benign or even protective role, while others point towards a pathogenic contribution.

Aggregation Properties

Initial studies suggested that the p3 peptide is "non-amyloidogenic." However, subsequent research has shown that Aβ17-42 can indeed form aggregates and fibrils, although its aggregation kinetics may differ from that of Aβ1-42.

Table 3: Comparative Aggregation Kinetics of Aβ Peptides (Thioflavin T Assay)

| Aβ Species | Lag Phase (hours) | Elongation Rate (arbitrary units/hour) | Fibril Morphology | Data Source |

| Aβ1-40 | ~21.75 | Slower than Aβ1-42 | Fibrils | [5] |

| Aβ1-42 | ~0.81 | Faster than Aβ1-40 | Fibrils | [5] |

| Aβ17-42 | Variable, requires further comparative studies | Variable, requires further comparative studies | Can form fibrils | [1] |

Note: The provided data for Aβ1-40 and Aβ1-42 are from a single study for illustrative purposes. Direct comparative studies including Aβ17-42 under identical conditions are needed for a definitive comparison.

Neurotoxicity

The neurotoxic potential of Aβ17-42 is a point of significant controversy. While its formation diverts APP from producing the highly toxic Aβ1-42, some studies have demonstrated that Aβ17-42 itself can induce neuronal apoptosis.

Table 4: Comparative Neurotoxicity of Aβ Peptides

| Aβ Species | Cell Line | Assay | EC50 / LD50 (Concentration) | Observed Effect | Data Source |

| Aβ1-42 | SH-SY5Y, IMR-32 | Cell Viability | Not specified | Apoptosis | [6] |

| Aβ17-42 | SH-SY5Y, IMR-32 | Cell Viability | Not specified | Apoptosis | [6] |

| Aβ1-40 | SH-SY5Y | WST-1, PI uptake | Not significantly toxic | Minimal effect on viability | [2] |

| Aβ1-42 | SH-SY5Y | WST-1, PI uptake | Significant toxicity | Reduced viability, increased PI uptake | [2] |

Note: The study by Wei et al. (2002) demonstrated apoptosis induction by Aβ17-42 but did not provide a direct EC50/LD50 comparison with Aβ1-42. The study by Krishtal et al. (2015) did not investigate Aβ17-42.

Signaling Pathways Implicated in Aβ17-42 Neurotoxicity

Research has indicated that Aβ17-42 can trigger neuronal apoptosis through the activation of specific signaling cascades, notably involving c-Jun N-terminal kinase (JNK) and caspase-8.[6]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for advancing research. Below are methodologies for key experiments cited in the characterization of Aβ17-42.

Immunoprecipitation and Mass Spectrometry (IP-MS) for Aβ Peptide Profiling in Brain Tissue

This protocol is adapted from a simplified method for robust immunoprecipitation of Aβ from brain tissue prior to MALDI-TOF MS analysis.[1]

1. Brain Tissue Homogenization and Extraction:

-

Weigh frozen brain tissue and homogenize in 2% SDS solution containing a complete protease inhibitor cocktail.

-

Sonicate the homogenate for 30 seconds and centrifuge at 80,000 x g for 1 minute at 4°C.

-

Collect the supernatant (SDS-soluble fraction).

-

Resuspend the pellet in 70% formic acid (FA) and sonicate for 30 seconds.

-

Neutralize the formic acid with 1 M Tris base. This is the FA-soluble (plaque-associated) fraction.

2. Antibody Coupling to Magnetic Beads:

-

Resuspend magnetic beads (e.g., Dynabeads) in PBS with 0.1% BSA.

-

Add a mixture of anti-Aβ antibodies (e.g., 6E10 and 4G8) to the bead suspension.

-

Incubate overnight at 4°C with rotation to allow for antibody coupling.

-

Wash the beads with PBS-BSA to remove unbound antibodies.

3. Immunoprecipitation:

-

Dilute the brain extract (either SDS- or FA-soluble fraction) in an appropriate buffer.

-

Add the antibody-coupled magnetic beads to the diluted extract.

-

Incubate for 6 hours at 4°C with rotation.

-

Pellet the beads using a magnetic separator and discard the supernatant.

-

Wash the beads twice with PBS-BSA and twice with 50 mM ammonium bicarbonate.

4. Elution and Sample Preparation for MALDI-TOF MS:

-

Elute the bound Aβ peptides from the beads with 0.5% formic acid.

-

Dry the eluate in a vacuum centrifuge.

-

Re-dissolve the dried peptides in 20% acetonitrile, 0.1% formic acid.

-

Spot 1 µL of the sample onto a MALDI target plate and add 1 µL of matrix solution (e.g., sinapinic acid).

-

Allow the spot to air dry completely before MS analysis.

Thioflavin T (ThT) Aggregation Assay

This protocol is a generalized method for monitoring Aβ peptide aggregation kinetics using Thioflavin T fluorescence.

1. Aβ Peptide Preparation:

-

Dissolve lyophilized Aβ peptide (e.g., Aβ17-42, Aβ1-40, or Aβ1-42) in a suitable solvent such as 100% hexafluoroisopropanol (HFIP) to ensure a monomeric state and remove any pre-existing aggregates.

-

Aliquot the solution and evaporate the HFIP to form a peptide film.

-

Store the peptide film at -80°C until use.

-

Immediately before the assay, resuspend the peptide film in a small volume of DMSO and then dilute to the final desired concentration in a suitable buffer (e.g., PBS, pH 7.4).

2. ThT Assay Setup:

-

Prepare a stock solution of Thioflavin T in the assay buffer.

-

In a 96-well black, clear-bottom plate, add the Aβ peptide solution to each well.

-

Add the ThT solution to each well to a final concentration of ~10-20 µM.

-

Include control wells with buffer and ThT only (for background fluorescence) and wells with different Aβ species for comparison.

3. Fluorescence Measurement:

-

Place the 96-well plate in a fluorescence plate reader.

-

Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-490 nm.

-

Incubate the plate at 37°C, with intermittent shaking to promote aggregation.

-

Measure the fluorescence intensity at regular intervals over a period of several hours to days.

4. Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Plot the fluorescence intensity as a function of time.

-

Analyze the resulting sigmoidal curve to determine the lag time (the time before rapid aggregation begins) and the apparent growth rate (the slope of the exponential phase).

Cell Viability Assay (MTT Assay) for Neurotoxicity Assessment

This protocol describes a common method for assessing the neurotoxic effects of Aβ peptides on cultured neuronal cells (e.g., SH-SY5Y).

1. Cell Culture and Treatment:

-

Culture neuronal cells in a 96-well plate to the desired confluency.

-

Prepare Aβ peptide oligomers according to established protocols (e.g., incubation of monomeric peptide at 4°C for 24 hours).

-

Treat the cells with different concentrations of the Aβ peptide preparations (Aβ17-42, Aβ1-40, Aβ1-42) for a specified period (e.g., 24-48 hours).

-

Include untreated cells as a control.

2. MTT Assay:

-

After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate at 37°C for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution.

3. Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

-

Use a reference wavelength of ~630 nm to subtract background absorbance.

4. Data Analysis:

-

Calculate the percentage of cell viability for each treatment condition relative to the untreated control cells.

-

Plot the percentage of cell viability against the Aβ peptide concentration to determine the EC50 or LD50 value.

Conclusion and Future Directions

The Aβ17-42 fragment, or p3 peptide, represents a significant but often overlooked product of APP metabolism. While its generation through the α-secretase pathway is considered "non-amyloidogenic" and potentially neuroprotective by preventing the formation of full-length Aβ, evidence suggests that Aβ17-42 itself may possess pathogenic properties, including the ability to aggregate and induce neuronal apoptosis. The conflicting findings highlight the complexity of the amyloid cascade and the need for further research to fully elucidate the role of this peptide in Alzheimer's disease.

Future research should focus on:

-

Standardized comparative studies: Directly comparing the abundance, aggregation kinetics, and neurotoxicity of Aβ17-42, Aβ1-40, and Aβ1-42 under identical experimental conditions is crucial.

-

Elucidation of upstream signaling: Identifying the specific receptors or membrane interactions that trigger Aβ17-42-mediated JNK and caspase-8 activation will provide valuable insights into its mechanism of action.

-

In vivo studies: Investigating the effects of Aβ17-42 in animal models of Alzheimer's disease will be essential to understand its contribution to the overall pathology.

A deeper understanding of the Aβ17-42 fragment will undoubtedly contribute to a more comprehensive picture of Alzheimer's disease pathogenesis and may reveal novel therapeutic targets for this devastating neurodegenerative disorder.

References

- 1. An Improved Method for Generating Consistent Soluble Amyloid-beta Oligomer Preparations for In Vitro Neurotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toxicity of amyloid beta 1-40 and 1-42 on SH-SY5Y cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative Mass Spectrometry Analysis of Cerebrospinal Fluid Protein Biomarkers in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. Different Aggregation Pathways and Structures for Aβ40 and Aβ42 Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Abeta 17-42 in Alzheimer's disease activates JNK and caspase-8 leading to neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Role of N-Terminal Truncated Aβ Peptides in Neuronal Function and Dysfunction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

While the full-length amyloid-beta (Aβ) peptides, Aβ1-40 and Aβ1-42, have long been the central focus of Alzheimer's disease (AD) research, a growing body of evidence highlights the critical physiological and pathological roles of their N-terminally truncated counterparts. These modified peptides, such as AβpE3-x and Aβ4-x, are not merely byproducts of amyloid precursor protein (APP) processing but are abundant in the AD brain and possess distinct biochemical and biophysical properties that significantly influence their aggregation, neurotoxicity, and overall contribution to disease pathogenesis. This technical guide provides an in-depth exploration of the physiological functions of N-terminal truncated Aβ peptides, delving into their generation, aggregation kinetics, and neurotoxic mechanisms. We present quantitative data in structured tables for comparative analysis, detailed experimental protocols for key research methodologies, and visual representations of the signaling pathways impacted by these potent neurotoxins.

Generation of N-Terminal Truncated Aβ Peptides

N-terminally truncated Aβ peptides are generated through sequential proteolytic cleavage of APP. While β-secretase (BACE1) cleavage at the N-terminus of the Aβ domain is the canonical start of the amyloidogenic pathway, alternative cleavage events and subsequent modifications give rise to a heterogeneous population of Aβ species.

Key enzymes involved in the generation of N-terminally truncated Aβ peptides include:

-

BACE1: In addition to its primary cleavage site, BACE1 can cleave APP at position 11 of the Aβ sequence, generating Aβ11-x peptides.

-

A Disintegrin and Metalloproteinase with Thrombospondin Motifs 4 (ADAMTS4): This metalloprotease has been shown to cleave within the Aβ sequence, generating Aβ4-x peptides.

-

Meprin-β: This metalloprotease can cleave APP to generate Aβ2-x species.

-

Aminopeptidases: These enzymes can sequentially cleave amino acids from the N-terminus of full-length Aβ, contributing to the diversity of truncated forms.

-

Glutaminyl cyclase (QC): Following the generation of Aβ3-x peptides, QC can catalyze the cyclization of the N-terminal glutamate residue to form the highly pathogenic pyroglutamate Aβ (AβpE3-x).

Quantitative Analysis of N-Terminal Truncated Aβ Peptides

The abundance of N-terminally truncated Aβ peptides is significantly altered in the cerebrospinal fluid (CSF) of individuals with mild cognitive impairment (MCI) and AD compared to cognitively normal controls. Mass spectrometry-based techniques have enabled the precise quantification of these species, revealing their potential as disease biomarkers.[1][2]

| Aβ Peptide | Control (SMC) (ng/mL) | MCI (ng/mL) | AD (ng/mL) | Reference |

| Aβ1-42 | 1.15 ± 0.15 | 0.75 ± 0.07 | 0.55 ± 0.06 | [1] |

| Aβ11-40 | Not Detected | 0.12 ± 0.03 | 0.05 ± 0.01 | [1] |

| Aβ3-42 | Not Detected | 0.08 ± 0.02 | 0.04 ± 0.01 | [1] |

| AβpE11-42 | 0.03 ± 0.01 | 0.05 ± 0.01 | 0.02 ± 0.005 | [1] |

| AβpE3-40 | 0.02 ± 0.004 | 0.04 ± 0.01 | 0.015 ± 0.003 | [1] |

| Aβ4-40 Cu2+ | 0.01 ± 0.002 | 0.025 ± 0.005 | 0.01 ± 0.002 | [1] |

| Data are presented as mean ± standard error. SMC: Subjective Memory Complaints. |

Aggregation Properties of N-Terminal Truncated Aβ Peptides

A defining characteristic of N-terminally truncated Aβ peptides is their enhanced propensity to aggregate into soluble oligomers and insoluble fibrils compared to full-length Aβ. This accelerated aggregation is attributed to changes in the physicochemical properties of the peptides, such as increased hydrophobicity and altered charge distribution, resulting from the truncation and modifications.

| Peptide | Aggregation Propensity | Lag Phase | Elongation Rate | Fibril Morphology | Reference |

| Aβ1-42 | High | Longer | Slower | Long, straight fibrils | [3][4] |

| Aβ4-42 | Very High | Shorter | Faster | Shorter, more clustered fibrils | [5] |

| AβpE3-42 | Extremely High | Significantly Shorter | Rapid | Densely packed, amorphous aggregates and fibrils | |

| Comparative data synthesized from Thioflavin T (ThT) assays and electron microscopy studies. |

Neurotoxicity of N-Terminal Truncated Aβ Peptides

N-terminally truncated Aβ peptides exhibit potent neurotoxicity, often comparable to or exceeding that of full-length Aβ1-42. Their detrimental effects on neuronal viability and function are a direct consequence of their rapid aggregation into toxic oligomeric species.

| Peptide | In Vitro Neurotoxicity (Primary Neurons) | In Vivo Effects (Rodent Models) | Reference |

| Aβ1-42 | Dose-dependent reduction in cell viability | Impaired working memory | [5] |

| Aβ4-42 | As toxic as Aβ1-42; significant toxicity at 1-10 µM | Significant working memory deficits | [5] |

| AβpE3-42 | As toxic as Aβ1-42; significant toxicity at 1-10 µM | Significant working memory deficits | [5] |

| Aβ4-40 | Less toxic than Aβ4-42 | Reduced working memory | [5] |

| Aβ4-38 | Only toxic at 10 µM | - | [5] |

| In vitro toxicity assessed by calcein assay. In vivo effects assessed by Y-maze following intraventricular injection. |

Signaling Pathways Affected by N-Terminal Truncated Aβ Peptides

N-terminally truncated Aβ peptides disrupt crucial neuronal signaling pathways, leading to synaptic dysfunction and cell death. Two key pathways implicated are the dysregulation of synaptic plasticity and the induction of lysosomal dysfunction.

Impairment of Synaptic Plasticity

N-terminally truncated Aβ oligomers have been shown to impair long-term potentiation (LTP) and facilitate long-term depression (LTD), the cellular correlates of learning and memory. This is thought to occur through the disruption of glutamate homeostasis and aberrant activation of N-methyl-D-aspartate receptors (NMDARs).

N-terminally truncated Aβ peptides, such as Aβ4-42, can inhibit the function and promote the mislocalization of astrocytic glutamate transporters like GLT-1.[6][7] This leads to an accumulation of glutamate in the synaptic cleft, causing excessive activation of NMDARs, altered calcium homeostasis, and ultimately, a shift from LTP-promoting to LTD-facilitating signaling cascades.[8]

Induction of Lysosomal Dysfunction

Intracellular accumulation of aggregated pyroglutamate Aβ (AβpE3-42) has been shown to cause lysosomal membrane permeabilization (LMP), a critical event in cellular demise.

Aggregates of AβpE3-42 are resistant to degradation and accumulate within lysosomes.[9] This accumulation can lead to the rupture of the lysosomal membrane, releasing hydrolytic enzymes like cathepsins into the cytoplasm.[9] These enzymes can then damage other organelles, such as mitochondria, leading to the activation of caspase cascades and ultimately, apoptotic cell death. The exact mechanism of membrane permeabilization by AβpE3-42 oligomers is under investigation but may involve direct pore formation or detergent-like effects on the lipid bilayer.[10][11]

Key Experimental Protocols

Preparation of Aβ Oligomers

Objective: To generate stable, soluble Aβ oligomers for in vitro and in vivo studies.

Materials:

-

Synthetic Aβ peptide (e.g., Aβ4-42, AβpE3-42)

-

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Sterile, low-binding microcentrifuge tubes

Protocol:

-

Monomerization: Dissolve the synthetic Aβ peptide in HFIP to a concentration of 1 mg/mL. Incubate at room temperature for 1-2 hours to ensure the peptide is in a monomeric state.

-

HFIP Evaporation: Aliquot the Aβ/HFIP solution into low-binding microcentrifuge tubes and evaporate the HFIP under a gentle stream of nitrogen gas or in a speed vacuum concentrator. A clear peptide film should be visible at the bottom of the tube. Store the peptide films at -80°C until use.

-

Resuspension: Resuspend the peptide film in a small volume of DMSO to a concentration of 5 mM. Sonicate for 10 minutes in a water bath sonicator.

-

Oligomerization: Dilute the DMSO-resuspended Aβ to 100 µM in cold PBS. Incubate at 4°C for 24 hours with gentle agitation.

-

Centrifugation: Centrifuge the solution at 14,000 x g for 10 minutes at 4°C to remove any large, insoluble aggregates (fibrils). The supernatant contains the soluble Aβ oligomers.

-

Characterization: Characterize the oligomer preparation by Western blot or Atomic Force Microscopy (AFM) to confirm the presence of low-n oligomers (dimers, trimers, etc.) and the absence of fibrils.

Cell Viability Assay (Calcein AM)

Objective: To quantify the neurotoxic effects of N-terminally truncated Aβ peptides on primary neurons.

Materials:

-

Primary neuronal cell culture

-

Aβ oligomer preparations

-

Calcein AM stock solution (1 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

96-well black-walled, clear-bottom tissue culture plates

-

Fluorescence microplate reader

Protocol:

-

Cell Plating: Seed primary neurons in a 96-well black-walled, clear-bottom plate at an appropriate density and allow them to adhere and differentiate.

-

Treatment: Treat the neurons with various concentrations of Aβ oligomer preparations (e.g., 0.1, 1, 5, 10 µM) for 24-48 hours. Include a vehicle control (the same dilution of DMSO/PBS used for oligomer preparation).

-

Calcein AM Staining:

-

Prepare a 2 µM working solution of Calcein AM in PBS.

-

Remove the culture medium from the wells and wash the cells once with PBS.

-

Add 100 µL of the Calcein AM working solution to each well.

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~515 nm using a fluorescence microplate reader.

-

Data Analysis: Express cell viability as a percentage of the fluorescence of the vehicle-treated control cells.

Immunohistochemistry for N-Truncated Aβ in Brain Tissue

Objective: To visualize the localization and distribution of N-terminally truncated Aβ peptides in brain tissue sections.

Materials:

-

Paraffin-embedded brain tissue sections

-

Xylene

-

Ethanol series (100%, 95%, 70%)

-

Citrate buffer (10 mM, pH 6.0) for antigen retrieval

-

Hydrogen peroxide (3%)

-

Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)

-

Primary antibody specific for the N-terminus of the Aβ peptide of interest (e.g., anti-Aβ4-x)

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

DAB substrate kit

-

Hematoxylin for counterstaining

-

Mounting medium

Protocol:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).

-

Rinse in distilled water.

-

-

Antigen Retrieval:

-

Immerse slides in citrate buffer and heat in a pressure cooker or microwave to unmask the antigen epitopes.

-

Allow to cool to room temperature.

-

-

Peroxidase Blocking: Incubate sections in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.

-

Blocking: Incubate sections in blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate sections with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection:

-

Wash sections with PBS.

-

Incubate with the biotinylated secondary antibody for 1 hour at room temperature.

-

Wash with PBS.

-

Incubate with streptavidin-HRP conjugate for 30 minutes.

-

Wash with PBS.

-

-

Visualization: Develop the signal with DAB substrate until the desired staining intensity is reached.

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate through a graded ethanol series and clear in xylene.

-

Mount with a permanent mounting medium.

-

Conclusion

N-terminally truncated Aβ peptides are not merely derivatives of full-length Aβ but are critical players in the pathogenesis of Alzheimer's disease. Their increased abundance, accelerated aggregation, and potent neurotoxicity underscore their significance as both diagnostic markers and therapeutic targets. A deeper understanding of their physiological functions and pathological mechanisms, facilitated by the experimental approaches outlined in this guide, is paramount for the development of effective strategies to combat this devastating neurodegenerative disease. Future research should continue to unravel the intricate signaling cascades disrupted by these peptides and explore therapeutic interventions aimed at preventing their formation or neutralizing their toxic effects.

References

- 1. N-Terminally Truncated and Pyroglutamate-Modified Aβ Forms Are Measurable in Human Cerebrospinal Fluid and Are Potential Markers of Disease Progression in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Terminally Truncated and Pyroglutamate-Modified Aβ Forms Are Measurable in Human Cerebrospinal Fluid and Are Potential Markers of Disease Progression in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Different Aggregation Pathways and Structures for Aβ40 and Aβ42 Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. On the lag phase in amyloid fibril formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-truncated amyloid β (Aβ) 4-42 forms stable aggregates and induces acute and long-lasting behavioral deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amyloid-β1–42 Slows Clearance of Synaptically Released Glutamate by Mislocalizing Astrocytic GLT-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Neuroprotective Effect of the Association of Aquaporin-4/Glutamate Transporter-1 against Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amyloid-β1-42 Disrupts Synaptic Plasticity by Altering Glutamate Recycling at the Synapse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Intracellular accumulation of aggregated pyroglutamate amyloid beta: convergence of aging and Aβ pathology at the lysosome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of the Fast Kinetics of Pyroglutamate-Modified Amyloid-β Oligomers in Membrane Binding and Membrane Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Aβ17-42 Peptide: A Core Component of Diffuse Amyloid Deposits in Alzheimer's Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

The Aβ17-42 peptide, a C-terminally elongated form of the more commonly studied p3 peptide (Aβ17-40), is a significant component of the diffuse amyloid deposits found in the brains of individuals with Alzheimer's disease.[1] Unlike the Aβ1-42 peptide that forms the core of senile plaques, Aβ17-42 is generated through the α- and γ-secretase cleavage of the amyloid precursor protein (APP).[2][3] While historically considered non-amyloidogenic, recent evidence suggests that Aβ17-42 can rapidly form amyloid fibrils and contributes to the neurotoxic landscape of Alzheimer's disease.[2][4] This guide provides a comprehensive overview of the Aβ17-42 peptide, its post-translational modifications, and the experimental methodologies used for its characterization.

Aβ17-42 Peptide Sequence

The Aβ17-42 peptide is a 26-amino acid fragment derived from the amyloid precursor protein.[1]

Sequence: Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val-Ile-Ala[1][5][6]

One-Letter Code: LVFFAEDVGSNKGAIIGLMVGGVVIA[6]

Molecular Weight: Approximately 2577.05 Da[5][6]

Post-Translational Modifications of Aβ Peptides

While research specifically detailing the post-translational modifications (PTMs) of the Aβ17-42 fragment is limited, studies on the full-length Aβ peptide have identified numerous modifications that can occur at residues present within the 17-42 sequence. These modifications can significantly impact the peptide's aggregation propensity, toxicity, and clearance.[7][8] Mass spectrometry is a key analytical technique for the identification and characterization of these PTMs.[9][10]

Potential Post-Translational Modifications within the Aβ17-42 Sequence:

| Modification | Affected Residue(s) | Potential Impact |

| Oxidation | Methionine (Met-35) | Can alter aggregation properties.[11] |

| Glycation | Lysine (Lys-28) | Can be neurotoxic and affect fibril formation.[12] |

| Phosphorylation | Serine (Ser-26) | Can trigger the formation of toxic aggregates.[7][13][14] |

| Isomerization | Aspartate (Asp-23) | Can increase aggregation propensity and toxicity.[7][13] |

Quantitative Data on Aβ17-42 and Related Peptides

The following tables summarize key quantitative data related to the neurotoxic effects and aggregation kinetics of Aβ peptides. It is important to note that much of the available data pertains to the more extensively studied Aβ1-42, but provides a valuable reference for understanding the potential behavior of Aβ17-42.

Table 1: Neurotoxicity of Aβ Peptides in Cell Culture

| Peptide | Cell Line | Concentration | Effect | Reference |

| Aβ17-42 | SH-SY5Y, IMR-32 | Not specified | Induces apoptosis | [2] |

| Aβ1-42 | SH-SY5Y | 5 µM and above | Significant reduction in cell viability | [15] |

| Aβ1-42 | 46C mouse embryonic stem cell-derived neurons | 25 µM | ~20% reduction in cell viability | [16] |

| Aβ1-42 | 46C mouse embryonic stem cell-derived neurons | 100 µM | ~40% reduction in cell viability | [16][17] |

| Aβ1-42 | SH-SY5Y | Not specified | ~40% reduction in living cells | [18] |

| Aβ42 | PC-12 | 10 µM | Significant reduction in cell viability | [19] |

Table 2: Aggregation Kinetics of Aβ Peptides

| Peptide | Assay | Key Findings | Reference |

| p340/42 (Aβ17-40/42) | Thioflavin T | Rapidly form amyloid fibrils, with kinetics dominated by secondary nucleation. | [4] |

| Aβ(M1-42) | Thioflavin T | Aggregation kinetics are highly reproducible under controlled conditions and occur in a two-phase process. | [20] |

| Aβ(1-42) | Thioflavin T | The half-time of aggregation (t1/2) has a steep concentration dependence. | [20] |

| Aβ(1-42) and pEAβ(3-42) | Thioflavin T | Aggregation kinetics can be monitored by ThT fluorescence. | [21] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of Aβ peptides. Below are outlines of key experimental protocols.

Mass Spectrometry for PTM Analysis

Mass spectrometry is a powerful tool for identifying and quantifying post-translational modifications of Aβ peptides.

Workflow for PTM Analysis of Aβ Peptides

References

- 1. Chemical characterization of A beta 17-42 peptide, a component of diffuse amyloid deposits of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Abeta 17-42 in Alzheimer's disease activates JNK and caspase-8 leading to neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amyloid Beta: Multiple Mechanisms of Toxicity and Only Some Protective Effects? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rpeptide.com [rpeptide.com]

- 6. cpcscientific.com [cpcscientific.com]

- 7. Frontiers | Post-translational modifications of beta-amyloid modulate its effect on cell mechanical properties and influence cytoskeletal signaling cascades [frontiersin.org]

- 8. Phosphorylation of amyloid beta (Aβ) peptides â A trigger for formation of toxic aggregates in Alzheimer's disease | Aging [aging-us.com]

- 9. Analysis of post-translational modifications in Alzheimer's disease by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Site-specific glycation of Aβ1–42 affects fibril formation and is neurotoxic - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Post-translational modifications of beta-amyloid alter its transport in the blood-brain barrier in vitro model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Post-translational modifications of beta-amyloid alter its transport in the blood-brain barrier in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Asymptomatic neurotoxicity of amyloid β-peptides (Aβ1-42 and Aβ25-35) on mouse embryonic stem cell-derived neural cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Asymptomatic neurotoxicity of amyloid β-peptides (Aβ1-42 and Aβ25-35) on mouse embryonic stem cell-derived neural cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Aβ42-oligomer Interacting Peptide (AIP) neutralizes toxic amyloid-β42 species and protects synaptic structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Amyloid β-Protein Aggregation Produces Highly Reproducible Kinetic Data and Occurs by a Two-Phase Process - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vivo Generation and Clearance of Amyloid β 17-42

Audience: Researchers, scientists, and drug development professionals.

Abstract

Amyloid-β (Aβ) peptides are central to the pathology of Alzheimer's disease (AD). While research has predominantly focused on the full-length Aβ1-40 and Aβ1-42 peptides, a variety of N-terminally truncated fragments also populate amyloid plaques. Among these, Aβ17-42, also known as the p3 peptide, is a significant product of Amyloid Precursor Protein (APP) processing. This technical guide provides a comprehensive overview of the current understanding of the in vivo generation and clearance of Aβ17-42. We detail the enzymatic pathways responsible for its production, summarize the available quantitative data regarding its physiological levels and turnover, and describe the key experimental protocols used for its study. This document aims to serve as a critical resource for researchers investigating the diverse roles of Aβ species in neurodegenerative disease.

In Vivo Generation of Amyloid β 17-42 (p3 Peptide)

The generation of Aβ17-42 occurs via the "non-amyloidogenic" pathway of APP processing, which is a constitutive process in the brain.[1][2] This pathway involves the sequential proteolytic cleavage of APP by two distinct secretase enzymes.

1.1 The Role of α-Secretase and γ-Secretase

-

Initial Cleavage by α-Secretase: The process is initiated by an α-secretase, a member of the ADAM (A Disintegrin and Metalloproteinase) family of enzymes, such as ADAM10.[3] This enzyme cleaves APP within the Aβ domain, specifically between the Lys16 and Leu17 residues.[4] This cleavage event precludes the formation of the full-length Aβ peptide and releases a large, soluble N-terminal fragment known as sAPPα into the extracellular space.[3][5]

-

C-Terminal Fragment Generation: The cleavage leaves a membrane-bound C-terminal fragment of 83 amino acids, referred to as C83.[1][3]

-

Final Cleavage by γ-Secretase: The C83 fragment is subsequently cleaved by the γ-secretase complex, an intramembrane protease with presenilin (PSEN) as its catalytic core.[6] This final cleavage is imprecise and occurs within the transmembrane domain of C83, releasing the Aβ17-42 (p3) peptide into the extracellular space and the APP intracellular domain (AICD) into the cytoplasm.[1][3]

This processing pathway is considered predominant, with some studies in cultured neurons suggesting that the release of p3 peptides occurs approximately twice as frequently as the release of Aβ peptides from the amyloidogenic pathway.[2]

References

- 1. scispace.com [scispace.com]

- 2. Is the p3 (Aβ17–40, Aβ17–42) peptide relevant to the pathology of Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Alzheimer's disease β-secretase enzyme, BACE1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Amyloid-Beta Protein Clearance and Degradation (ABCD) Pathways and their Role in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role and therapeutic targeting of α-, β- and γ-secretase in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of Aβ17-42 with Neuronal and Glial Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amyloid-beta (Aβ) peptides are central to the pathology of Alzheimer's disease (AD). While the full-length Aβ1-42 peptide has been extensively studied for its neurotoxic effects, other N-terminally truncated fragments, such as Aβ17-42 (also known as p3), are also found in the brain and warrant detailed investigation. This technical guide provides a comprehensive overview of the current understanding of the interaction of Aβ17-42 with neuronal and glial cells, offering insights into its potential role in neurodegeneration. This document summarizes key findings, presents available quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways.

Interaction of Aβ17-42 with Neuronal Cells

The primary documented effect of Aβ17-42 on neuronal cells is the induction of apoptosis. Unlike the more extensively studied Aβ1-42, which is known to form large aggregates and plaques, Aβ17-42 has been shown to exert its toxic effects through specific signaling pathways.

Neuronal Apoptosis

Studies have demonstrated that Aβ17-42 treatment leads to apoptosis in human neuroblastoma cell lines, such as SH-SY5Y and IMR-32.[1] This process is characterized by the activation of specific caspases and stress-activated protein kinases.

Key Signaling Pathways:

-

Caspase-8 Activation: Aβ17-42 has been shown to activate caspase-8 and caspase-3, key executioners of the apoptotic cascade.[1][2] However, it does not appear to activate caspase-9, suggesting a pathway independent of the mitochondrial intrinsic apoptotic route.[1] The activation of caspase-8 points towards an extrinsic, death receptor-like signaling pathway.

-

JNK Activation: The c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family, is moderately activated in response to Aβ17-42.[1][2] Inhibition of the JNK signaling pathway has been shown to protect neurons from Aβ17-42-induced death, confirming its role in the apoptotic process.[1]

The following diagram illustrates the proposed signaling pathway for Aβ17-42-induced neuronal apoptosis.

References

Genetic Factors Influencing Aβ17-42 Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The processing of Amyloid Precursor Protein (APP) is a critical area of research in Alzheimer's disease (AD). While the amyloidogenic pathway, leading to the production of amyloid-beta (Aβ) peptides such as Aβ1-40 and Aβ1-42, has been extensively studied, the non-amyloidogenic pathway also plays a crucial role in APP metabolism and neuronal health. This pathway is initiated by the cleavage of APP by α-secretase, an event that precludes the formation of the full-length Aβ peptide and instead generates a soluble N-terminal fragment (sAPPα) and a C-terminal fragment (C83). Subsequent cleavage of C83 by γ-secretase results in the production of the p3 peptide, predominantly Aβ17-42.

Genetic factors have a profound impact on the regulation of these pathways. Variations in genes encoding APP itself, the presenilins (catalytic components of γ-secretase), and apolipoprotein E (APOE) can shift the balance between the amyloidogenic and non-amyloidogenic processing of APP, thereby influencing the production of Aβ17-42. Understanding the genetic determinants of Aβ17-42 production is essential for developing therapeutic strategies aimed at promoting the non-amyloidogenic pathway as a means to reduce the burden of amyloidogenic Aβ species. This technical guide provides an in-depth overview of the core genetic factors influencing Aβ17-42 production, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways.

Genetic Factors and Their Quantitative Impact on Aβ17-42 Production

The production of Aβ17-42 is a direct consequence of α-secretase and γ-secretase activities. Therefore, genetic factors that modulate the expression or activity of these secretases, or alter the susceptibility of APP to their cleavage, will invariably affect p3 peptide levels.

Table 1: Influence of APP Mutations on α-Secretase Cleavage and Aβ Production

| Gene | Mutation | Effect on α-Secretase Cleavage | Consequence for Aβ17-42 (p3) Production | Quantitative Change in Aβ42/Aβ40 Ratio | Reference(s) |

| APP | A673T | Enhances α-secretase cleavage | Potentially increases p3 production | 3.2-fold decrease | |

| APP | A673V | Promotes β-secretase cleavage | Potentially decreases p3 production | Markedly increased | |

| APP | E682K | Promotes β-secretase cleavage | Potentially decreases p3 production | Markedly increased | |

| APP | E693G (Arctic) | No significant change in cleavage preference | No significant change in Aβ42/Aβ40 ratio, but inhibits γ-secretase activity, potentially affecting p3 production | Not significantly altered | |

| APP | E693Q (Dutch) | Promotes β-secretase cleavage | Potentially decreases p3 production | Increased | |

| APP | V717I | Shifts γ-secretase cleavage | Indirectly affects the balance with amyloidogenic pathway | Significant increase | [1] |

| APP | I716F | Shifts γ-secretase cleavage | Indirectly affects the balance with amyloidogenic pathway | Significant increase | [1] |

Note: Direct quantitative data for Aβ17-42 production for many mutations is limited in the literature. The effect on the Aβ42/Aβ40 ratio is often used as an inverse indicator of α-secretase activity.

Table 2: Influence of Presenilin Mutations on γ-Secretase Activity and Aβ Production

| Gene | Mutation | Effect on γ-Secretase Activity | Consequence for Aβ17-42 (p3) Production | Quantitative Change in Aβ42/Aβ40 Ratio | Reference(s) |

| PSEN1 | Various FAD mutations | Alters cleavage preference, often reducing processivity | Can indirectly affect p3 levels by altering substrate availability and γ-secretase function | Generally increased | [2][3][4][5] |

| PSEN2 | Various FAD mutations | Alters cleavage preference | Can indirectly affect p3 levels by altering substrate availability and γ-secretase function | Generally increased | [6] |

Note: Familial Alzheimer's Disease (FAD) mutations in PSEN1 and PSEN2 primarily impact the processing of the C99 fragment from the amyloidogenic pathway, leading to an increased Aβ42/Aβ40 ratio. Their direct quantitative effect on C83 processing and Aβ17-42 production is less well-characterized.

Table 3: Influence of APOE Isoforms on APP Processing

| Gene | Isoform | Effect on APP Processing | Consequence for Aβ17-42 (p3) Production | Quantitative Change in Aβ Production | Reference(s) |

| APOE | ε4 | Increases Aβ production, potentially by enhancing APP recycling and β-secretase activity. | May indirectly decrease p3 production by favoring the amyloidogenic pathway. | ApoE4 increases Aβ production more effectively than ApoE3 (60% vs. 30% increase in one study). | [7][8][9] |

| APOE | ε3 | Baseline effect on Aβ production. | Baseline p3 production. | [7][8][9] | |

| APOE | ε2 | May have a protective role, potentially by favoring the non-amyloidogenic pathway. | May indirectly increase p3 production. | [8] |

Note: The primary mechanism by which APOE isoforms influence Aβ pathology is thought to be through effects on Aβ aggregation and clearance. However, there is also evidence for isoform-specific effects on APP processing.

Signaling Pathways Regulating α-Secretase Activity

The activity of α-secretase, primarily the metalloprotease ADAM10, is not constitutive but is regulated by various intracellular signaling cascades.[2] Activation of these pathways can enhance α-secretase activity, thereby promoting the non-amyloidogenic processing of APP and increasing the production of sAPPα and Aβ17-42.

Caption: Signaling pathways regulating α-secretase (ADAM10) activity.

Experimental Workflows and Protocols

Accurate quantification of Aβ17-42 and related APP fragments is crucial for studying the effects of genetic factors on the non-amyloidogenic pathway. Below are diagrams of common experimental workflows and detailed protocols for key assays.

Diagram: Experimental Workflow for Aβ17-42 Quantification

Caption: Workflow for analyzing Aβ17-42 (p3) and the C83 fragment.

Detailed Experimental Protocols

This protocol provides a general framework for a sandwich ELISA to quantify Aβ17-42 in cell culture media or cerebrospinal fluid (CSF).

Materials:

-

96-well microtiter plates

-

Capture antibody: Monoclonal antibody specific for the C-terminus of Aβ42 (e.g., 21F12).

-

Detection antibody: Biotinylated monoclonal antibody specific for the N-terminus of Aβ17 (e.g., 4G8, which recognizes residues 17-24).

-

Recombinant Aβ17-42 peptide standard.

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate.

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate.

-

Stop solution (e.g., 2N H₂SO₄).

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

-

Blocking buffer (e.g., 1% BSA in PBS).

-

Wash buffer (e.g., PBS with 0.05% Tween-20).

-

Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20).

Procedure:

-

Coating: Coat the wells of a 96-well plate with the capture antibody (e.g., 1-5 µg/mL in coating buffer) and incubate overnight at 4°C.

-

Washing: Wash the plate 3 times with wash buffer.

-

Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

-

Washing: Wash the plate 3 times with wash buffer.

-

Sample and Standard Incubation: Add standards (serial dilutions of Aβ17-42 peptide) and samples to the wells. Incubate for 2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the plate 3 times with wash buffer.

-

Detection Antibody Incubation: Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate 3 times with wash buffer.

-

Streptavidin-HRP Incubation: Add Streptavidin-HRP conjugate to each well and incubate for 30-60 minutes at room temperature in the dark.

-

Washing: Wash the plate 5 times with wash buffer.

-

Substrate Development: Add TMB substrate to each well and incubate until a blue color develops (typically 15-30 minutes).

-

Stopping the Reaction: Stop the reaction by adding stop solution to each well. The color will change to yellow.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the Aβ17-42 standards. Use the standard curve to determine the concentration of Aβ17-42 in the samples.

IP-MS offers high specificity and the ability to detect different C-terminal variants of the p3 peptide.

Materials:

-

Antibody for immunoprecipitation: Monoclonal antibody recognizing Aβ (e.g., 4G8 or 6E10).

-

Protein A/G magnetic beads.

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Wash buffer (e.g., PBS with 0.05% Tween-20).

-

Elution buffer (e.g., 0.1% Trifluoroacetic acid).

-

MALDI matrix (e.g., sinapinic acid).

-

MALDI-TOF mass spectrometer.

Procedure:

-

Sample Preparation: Collect cell culture supernatant or prepare brain homogenates.

-

Immunoprecipitation:

-

Pre-clear the lysate/supernatant by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared sample with the anti-Aβ antibody overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for 2-4 hours at 4°C.

-

Wash the beads 3-5 times with wash buffer.

-

-

Elution: Elute the bound peptides from the beads using elution buffer.

-

Mass Spectrometry Analysis:

-

Spot the eluate onto a MALDI target plate and co-crystallize with the matrix.

-

Acquire mass spectra using a MALDI-TOF mass spectrometer in the appropriate mass range for Aβ17-42.

-

Identify the peptide based on its mass-to-charge ratio (m/z).

-

Detection of the C83 fragment provides a direct measure of α-secretase cleavage of APP.

Materials:

-

Primary antibody: Antibody targeting the C-terminus of APP (e.g., C1/6.1).

-

HRP-conjugated secondary antibody.

-

SDS-PAGE gels (e.g., 10-20% Tris-Tricine gels for better resolution of small fragments).

-

PVDF or nitrocellulose membrane.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20).

-

Chemiluminescent substrate.

Procedure:

-

Sample Preparation: Lyse cells in lysis buffer and determine protein concentration.

-

SDS-PAGE: Separate protein lysates on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-APP C-terminal antibody overnight at 4°C.

-

Washing: Wash the membrane 3 times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane 3 times with TBST.

-

Detection: Add chemiluminescent substrate and visualize the bands using an imaging system. C83 will appear as a band of approximately 10 kDa.

Conclusion

The genetic landscape of Alzheimer's disease is complex, with multiple genes influencing the intricate pathways of APP processing. While much of the focus has been on the amyloidogenic pathway, understanding the genetic regulation of the non-amyloidogenic pathway and the production of Aβ17-42 is equally critical. This technical guide has provided a comprehensive overview of the key genetic factors, their quantitative impact where known, the signaling pathways that regulate α-secretase, and detailed protocols for the analysis of Aβ17-42 and its precursor fragment, C83. By leveraging this information and these methodologies, researchers and drug development professionals can better investigate the therapeutic potential of modulating APP processing to favor the non-amyloidogenic pathway, a promising strategy in the fight against Alzheimer's disease. Further research is needed to elucidate the precise quantitative effects of various genetic mutations on Aβ17-42 production to refine our understanding and guide the development of targeted therapies.

References

- 1. Apolipoprotein E4 inhibits γ-secretase activity via binding to the γ-secretase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alpha-secretase cleavage of the amyloid precursor protein: proteolysis regulated by signaling pathways and protein trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enhancing α-secretase Processing for Alzheimer’s Disease—A View on SFRP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. antibodiesinc.com [antibodiesinc.com]

- 5. researchgate.net [researchgate.net]

- 6. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]

- 7. Apolipoprotein (apo) E4 enhances amyloid β peptide production in cultured neuronal cells: ApoE structure as a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Apolipoprotein (apo) E4 enhances amyloid beta peptide production in cultured neuronal cells: apoE structure as a potential therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Analysis of Amyloid β 17-42 Oligomers and Fibrils

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aggregation of Amyloid β (Aβ) peptides, particularly the Aβ17-42 fragment, is a critical event in the pathogenesis of Alzheimer's disease. Understanding the structural transition from soluble oligomers to insoluble fibrils is paramount for the development of effective diagnostic and therapeutic strategies. This technical guide provides an in-depth overview of the structural characteristics of Aβ17-42 oligomers and fibrils, details key experimental methodologies for their analysis, and presents quantitative structural data in a comparative format.

Introduction: The Aβ17-42 Aggregation Cascade

Amyloid β 17-42 (Aβ17-42), a C-terminal fragment of the full-length Aβ42 peptide, is generated through the cleavage of the amyloid precursor protein (APP) by α- and γ-secretases.[1][2] While historically considered part of a "non-amyloidogenic" pathway, Aβ17-42 is found within amyloid plaques and possesses the key hydrophobic regions that drive aggregation.[3] The aggregation process is a complex cascade that begins with soluble monomers transitioning into various oligomeric species, which are widely considered to be the primary neurotoxic entities. These oligomers then serve as building blocks for the formation of larger protofilaments and ultimately mature, insoluble fibrils that deposit as plaques in the brain.[1][4]

The structural evolution through this pathway is critical. Aβ17-42 peptides convert from disordered oligomers into more structured U-shaped protofilaments.[1] This process can occur through multiple kinetic pathways, sometimes involving metastable S-shaped intermediates which have been linked to cellular toxicity.[1] The hydrophobic C-terminal region of the peptide (residues 30-42) is thought to act as a nucleation site for aggregation, with hydrophobic interactions playing a crucial role in stabilizing the resulting structures.[5]

Structural Features of Aβ17-42 Oligomers and Fibrils

The transition from oligomer to fibril is marked by a significant conformational change, primarily an increase in β-sheet content. While Aβ17-42 oligomers are typically more disordered, they do possess some β-sheet structure which evolves as they aggregate.

Aβ17-42 Oligomers

Soluble oligomers of Aβ are heterogeneous in nature, existing in a range of sizes and morphologies.[6] Early-stage oligomers of the related Aβ1-42 peptide, often used as a model, appear as uniform, round-shaped particles with heights of 2-3 nm when visualized by Atomic Force Microscopy (AFM).[7] These oligomers are composed of a mixture of unordered structures and both parallel and antiparallel β-sheets.[7] Molecular dynamics simulations suggest that Aβ17-42 trimers can adopt various turn and random coil configurations, with a propensity to form a β-hairpin at residues Phe19-Leu31.[7]

Aβ17-42 Fibrils

Mature Aβ fibrils exhibit a characteristic cross-β structure, where β-sheets run perpendicular to the fibril axis.[8] Cryo-electron microscopy (cryo-EM) studies of Aβ1-42 fibrils have revealed a common "LS"-shaped topology for individual subunits, with two intertwined protofilaments forming the mature fibril.[9] Solid-state Nuclear Magnetic Resonance (ssNMR) has been instrumental in determining the atomic-level details of these structures, confirming the presence of parallel, in-register β-sheets.[10][11] In this arrangement, identical residues from adjacent peptide chains are aligned, maximizing favorable hydrophobic interactions.[8] The structure of Aβ1-42 fibrils often involves a β-strand-turn-β-strand motif encompassing residues 18-42.[11]

Quantitative Structural Data

The following tables summarize key quantitative data on the structural and kinetic properties of Aβ oligomers and fibrils, primarily focusing on the well-studied Aβ1-42 as a proxy for Aβ17-42.

| Parameter | Aβ1-42 Oligomers | Aβ1-42 Fibrils | Reference(s) |

| Morphology | Spherical, round-shaped particles | Elongated, twisted filaments | [7][11] |

| Height (AFM) | 2-3 nm | 5-10 nm width | [7][12] |

| Diameter (AFM) | 7-9 nm (for a ~50-mer) | ~9.6 ± 0.7 nm | [11][13] |

| Secondary Structure | Mix of unordered, parallel & antiparallel β-sheets | Predominantly parallel in-register β-sheets | [7][8] |

| Cryo-EM Resolution | N/A (due to heterogeneity) | ~4.0 Å | [9] |

| Parameter | Value | Conditions | Reference(s) |

| Lag Time (tlag) | Strongly concentration-dependent | Varies with buffer conditions and peptide concentration | [14] |

| Half-Time (thalf) | ~4.42 ± 0.38 h | 37 °C, quiescent conditions | [7] |

| Growth Time (tgrowth) | ~14.08 ± 1.21 h | 37 °C, quiescent conditions | [7] |

| Critical Concentration | ~0.2 µM | 20 mM sodium phosphate, pH 8, 200 µM EDTA, 0.02% NaN3 | [14] |

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and high-quality structural data. Below are summaries of key experimental protocols.

Preparation of Aβ Oligomers and Fibrils

A common starting point for in vitro aggregation studies is the preparation of monomeric Aβ. This typically involves dissolving the synthetic peptide in a strong solvent like hexafluoroisopropanol (HFIP) to erase any pre-existing aggregates, followed by evaporation and resuspension in dimethylsulfoxide (DMSO).[15]

-

Oligomer Preparation: Monomeric Aβ in DMSO is diluted into ice-cold cell culture media (e.g., F-12) to a final concentration of ~100 µM and incubated at 4°C for 24 hours.[15]

-

Fibril Preparation: Monomeric Aβ in DMSO is diluted into 10 mM HCl to a final concentration of ~100 µM and incubated at 37°C for 24 hours.[15]

Cryo-Electron Microscopy (Cryo-EM) of Aβ Fibrils

Cryo-EM has emerged as a powerful technique for determining the high-resolution structure of amyloid fibrils.

-

Sample Preparation: A small volume (3-4 µL) of the fibril solution is applied to a glow-discharged EM grid.

-

Vitrification: The grid is blotted to create a thin film and then rapidly plunged into liquid ethane to vitrify the sample, preserving the hydrated structure of the fibrils.

-

Data Collection: The vitrified grid is transferred to a transmission electron microscope (TEM) equipped with a cryo-stage. A large dataset of 2D projection images of the fibrils is collected.

-

Image Processing and 3D Reconstruction: The 2D images are processed to correct for motion and contrast transfer function. Fibril segments are selected, and helical reconstruction algorithms are used to generate a 3D density map of the fibril.[9][16]

-

Model Building: An atomic model of the Aβ peptide is built into the cryo-EM density map.

Solid-State Nuclear Magnetic Resonance (ssNMR) of Aβ Fibrils

ssNMR provides atomic-resolution information on the structure and dynamics of insoluble aggregates like amyloid fibrils.

-

Isotope Labeling: Aβ peptides are synthesized with specific isotopes (e.g., 13C, 15N) incorporated at desired amino acid positions. This is essential for resolving signals in the NMR spectra.

-

Fibril Preparation: Isotopically labeled Aβ is aggregated into fibrils, often using a seeding method with pre-formed fibrils to ensure structural homogeneity.[1][10]

-

Sample Packing: The fibril sample is packed into an NMR rotor.

-

ssNMR Spectroscopy: A series of multi-dimensional ssNMR experiments are performed to measure chemical shifts and internuclear distances. These experiments provide constraints on the secondary structure, torsion angles, and intermolecular contacts.[1][10]

-

Structure Calculation: The experimental restraints are used in molecular modeling software to calculate a high-resolution atomic model of the fibril.

Atomic Force Microscopy (AFM) of Aβ Oligomers

AFM is a powerful imaging technique for characterizing the morphology and size distribution of amyloid oligomers at the nanoscale.

-

Sample Preparation: A solution of Aβ oligomers is prepared as described in section 4.1.

-

Surface Deposition: A small volume of the oligomer solution is deposited onto a freshly cleaved mica surface. The surface is often functionalized (e.g., with 1-(3-aminopropyl)silatrane) to promote adhesion.[17]

-

Rinsing and Drying: After a short incubation, the surface is rinsed with deionized water and dried with a gentle stream of inert gas (e.g., argon).

-

AFM Imaging: The sample is imaged using an atomic force microscope, typically in tapping mode, to obtain topographical images of the oligomers.

-

Image Analysis: The AFM images are analyzed to determine the size (height and diameter) and morphology of the oligomers.

Signaling Pathways and Logical Relationships

The aggregation of Aβ17-42 is a key part of the broader amyloid cascade, which is central to the pathology of Alzheimer's disease. The following diagram illustrates the logical relationship between the processing of APP and the formation of different Aβ species.

Conclusion

The structural analysis of Aβ17-42 oligomers and fibrils is a rapidly advancing field. Techniques such as cryo-EM, ssNMR, and AFM are providing unprecedented insights into the molecular architecture of these species. This guide has outlined the key structural features, provided quantitative data for comparison, and detailed the essential experimental protocols for researchers in this area. A thorough understanding of these structures and their formation is critical for the rational design of therapeutics aimed at preventing or reversing the toxic aggregation of Aβ in Alzheimer's disease.

References

- 1. Solid-State NMR Studies of Amyloid Materials: A Protocol to Define an Atomic Model of Aβ(1-42) in Amyloid Fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solid-State NMR Studies of Amyloid Materials: A Protocol to Define an Atomic Model of Aβ(1–42) in Amyloid Fibrils | Springer Nature Experiments [experiments.springernature.com]

- 3. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]

- 4. High-resolution atomic force microscopy of soluble Abeta42 oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | High Speed AFM and NanoInfrared Spectroscopy Investigation of Aβ1–42 Peptide Variants and Their Interaction With POPC/SM/Chol/GM1 Model Membranes [frontiersin.org]

- 6. Atomic Force Microscopy of β-Amyloid | Springer Nature Experiments [experiments.springernature.com]

- 7. Nanoscale Structural Characterization of Amyloid β 1–42 Oligomers and Fibrils Grown in the Presence of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solid State NMR Studies of Amyloid Fibril Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fibril structure of amyloid-ß(1-42) by cryo-electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Complete aggregation pathway of amyloid β (1-40) and (1-42) resolved on an atomically clean interface - PMC [pmc.ncbi.nlm.nih.gov]

- 12. books.rsc.org [books.rsc.org]

- 13. Frontiers | AFM Probing of Amyloid-Beta 42 Dimers and Trimers [frontiersin.org]

- 14. Amyloid β-Protein Aggregation Produces Highly Reproducible Kinetic Data and Occurs by a Two-Phase Process - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sensitivity-Enhanced Solid-state NMR Detection of Structural Differences and Unique Polymorphs in Pico- to Nanomolar Amounts of Brain-derived and Synthetic 42-residue Amyloid-β Fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 16. High-Resolution Cryo-EM Structure Determination of α-synuclein – A Prototypical Amyloid Fibril - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nanoscale Dynamics of Amyloid Beta-42 Oligomers as Revealed by High-Speed Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Player: A Technical Guide to Aβ17-42 in Early-Onset Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Early-onset Alzheimer's disease (EOAD), defined as the onset of symptoms before the age of 65, presents a significant area of investigation in neurodegenerative research. While the amyloid cascade hypothesis has traditionally focused on the full-length amyloid-beta (Aβ) peptides, Aβ1-40 and Aβ1-42, a growing body of evidence suggests that N-terminally truncated species, such as Aβ17-42 (also known as the p3 peptide), may play a crucial, yet underappreciated, role in the pathophysiology of Alzheimer's disease (AD). This technical guide provides a comprehensive overview of the current understanding of Aβ17-42, with a particular focus on its prevalence and potential significance in EOAD. We will delve into the biochemical pathways governing its production, present available quantitative data, detail experimental protocols for its detection, and visualize the complex signaling networks that regulate its formation.

Introduction: The "Non-Amyloidogenic" Pathway Revisited

The processing of the Amyloid Precursor Protein (APP) is a critical juncture in the pathogenesis of Alzheimer's disease. While the amyloidogenic pathway, involving sequential cleavage by β-secretase (BACE1) and γ-secretase, leads to the production of the well-studied Aβ peptides, an alternative "non-amyloidogenic" pathway exists. In this pathway, APP is first cleaved by α-secretase within the Aβ domain, precluding the formation of full-length Aβ. This initial cleavage generates a soluble N-terminal fragment (sAPPα) and a membrane-tethered C-terminal fragment (C83). Subsequent cleavage of C83 by γ-secretase releases the Aβ17-42 peptide and the APP intracellular domain (AICD).

Historically, the non-amyloidogenic pathway has been considered neuroprotective, primarily because it prevents the formation of aggregation-prone Aβ1-42. However, the accumulation of Aβ17-42 in diffuse plaques in the brains of AD patients suggests a more complex role than previously understood. This guide explores the evidence surrounding Aβ17-42 and its potential contribution to the distinct pathological profile of early-onset Alzheimer's disease.

Quantitative Prevalence of Aβ Species in Early- vs. Late-Onset Alzheimer's Disease

Direct quantitative comparisons of Aβ17-42 levels between EOAD and late-onset Alzheimer's disease (LOAD) are limited in the current literature. However, studies examining other Aβ species in these patient populations provide valuable context. The following tables summarize key findings regarding Aβ levels in the cerebrospinal fluid (CSF) of EOAD and LOAD patients compared to cognitively normal individuals.

| Biomarker | Early-Onset AD (EOAD) | Late-Onset AD (LOAD) | Cognitively Normal (Younger Controls, ≤ 62) | Cognitively Normal (Older Controls, ≥ 68) | Reference |

| CSF Aβ1-42 (pg/mL) | 474.9 ± 142.0 | 539.6 ± 159.9 | Not Reported | Not Reported | [1] |

| CSF Aβ43 (pg/mL) | 14.8 ± 7.3* | 21.8 ± 9.4 | Not Reported | Not Reported | [1] |

Note: A significant difference was observed in CSF Aβ43 levels between EOAD and LOAD patients (p < 0.05), while the difference in Aβ1-42 levels was not statistically significant.

| Biomarker | Early-Onset AD (EOAD) | Cognitively Normal (CN) / Early-Onset Non-AD (EOnonAD) | Reference |

| CSF Aβ42/40 Ratio | Significantly Lower | Higher | [2] |

| CSF pTau181 | Significantly Higher | Lower | [2] |

| CSF Total Tau (tTau) | Significantly Higher | Lower | [2] |

| CSF SNAP-25 | Significantly Higher | Lower | [2] |

| CSF Neurogranin (Ng) | Significantly Higher | Lower | [2] |

These data highlight that while the core biomarkers of AD are present in both early and late-onset forms, subtle differences in the processing of APP, as suggested by the Aβ43 data, may exist. The prevalence of N-terminally truncated Aβ peptides, including Aβ4-x species, is reportedly high in the brains of sporadic AD patients, suggesting that peptides like Aβ17-42 could also be significant contributors to the overall amyloid burden.[3][4][5]

Signaling Pathways Regulating α-Secretase and Aβ17-42 Production

The production of Aβ17-42 is directly dependent on the activity of α-secretase, predominantly the metalloproteinase ADAM10. The activity of ADAM10 is tightly regulated by complex intracellular signaling cascades, primarily the Protein Kinase C (PKC) and Extracellular signal-regulated kinase (ERK) pathways.

Protein Kinase C (PKC) Pathway

Activation of PKC has been shown to enhance α-secretase activity, thereby promoting the non-amyloidogenic processing of APP and increasing the production of sAPPα and, consequently, Aβ17-42.[6][7][8] This process is thought to occur through PKC-mediated phosphorylation of ADAM10 or associated proteins, which can influence its trafficking to the cell surface where it encounters APP.[9]

Extracellular Signal-Regulated Kinase (ERK) Pathway

The ERK/MAPK signaling pathway also plays a crucial role in regulating APP processing.[10] Activation of the ERK pathway can lead to an increase in α-secretase levels and activity, shifting the balance towards the non-amyloidogenic pathway.[11] This can be triggered by various upstream signals, including growth factors and neurotransmitters.

Experimental Protocols for the Detection and Quantification of Aβ17-42

Accurate detection and quantification of Aβ17-42 are essential for understanding its role in AD. The following sections outline generalized protocols for two key techniques: Enzyme-Linked Immunosorbent Assay (ELISA) and Immunoprecipitation-Mass Spectrometry (IP-MS).

Aβ17-42 Specific Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a sandwich ELISA for the specific quantification of Aβ17-42 in cerebrospinal fluid (CSF) or brain homogenates.

Materials:

-

Microtiter plate pre-coated with a capture antibody specific for the C-terminus of Aβ42.

-

Detection antibody: A monoclonal antibody specific for the N-terminus of Aβ17-x (e.g., recognizing the phenylalanine at position 17).

-

HRP-conjugated secondary antibody.

-

Aβ17-42 synthetic peptide standard.

-

Assay buffers (coating, blocking, sample/standard diluent, wash, substrate).

-

Stop solution.

-

Plate reader.

Procedure:

-